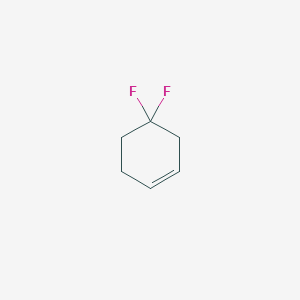
4,4-Difluorocyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluorocyclohexene is an organic compound with the molecular formula C6H8F2 It is a fluorinated derivative of cyclohexene, characterized by the presence of two fluorine atoms attached to the fourth carbon of the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexene typically involves the fluorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic fluorination of cyclohexene using a metal fluoride catalyst. This method allows for continuous production and can be optimized for higher yields and purity.
化学反应分析
Types of Reactions: 4,4-Difluorocyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-Difluorocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4,4-Difluorocyclohexane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace fluorine atoms with methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3), acetonitrile (CH3CN)
Major Products Formed:
Oxidation: 4,4-Difluorocyclohexanone
Reduction: 4,4-Difluorocyclohexane
Substitution: 4,4-Dimethoxycyclohexene
科学研究应用
4,4-Difluorocyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of fluorinated analogs of biological molecules, helping to understand the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds like this compound are explored for their potential use in pharmaceuticals, including as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and thermal stability.
作用机制
The mechanism of action of 4,4-Difluorocyclohexene in chemical reactions involves the interaction of its fluorine atoms with various reagents. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the fluorine atoms can participate in nucleophilic or electrophilic substitution reactions, altering the electronic properties of the cyclohexene ring.
相似化合物的比较
4,4-Difluorocyclohexanone: A ketone derivative with similar fluorination but different functional group.
4,4-Dimethylcyclohexanone: A methylated analog with different substituents.
2-Fluorocyclohexanone: A monofluorinated analog with fluorine at a different position.
Uniqueness: 4,4-Difluorocyclohexene is unique due to the specific positioning of the fluorine atoms on the cyclohexene ring. This positioning can significantly influence the compound’s reactivity and properties compared to other fluorinated or substituted cyclohexenes. The presence of two fluorine atoms at the same carbon enhances the compound’s stability and makes it a valuable intermediate in various synthetic applications.
属性
IUPAC Name |
4,4-difluorocyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2/c7-6(8)4-2-1-3-5-6/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRBUMNLMKFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)

![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)

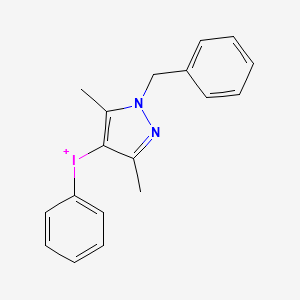

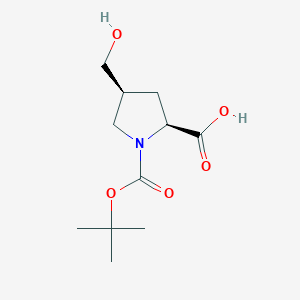
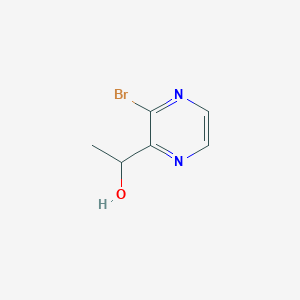
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
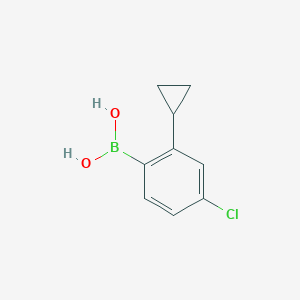
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
